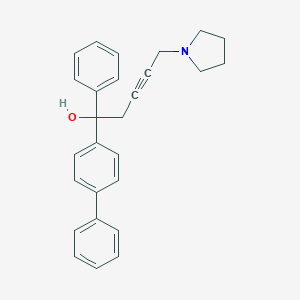
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol, also known as Compound A, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as alkynes, which are characterized by a triple bond between carbon atoms. The unique structure of Compound A makes it a valuable tool for investigating a variety of biological processes.
作用機序
The mechanism of action of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A is not fully understood, but it is believed to involve interactions with specific enzymes and receptors. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. It has also been shown to bind to the sigma-1 receptor, potentially modulating its activity.
Biochemical and Physiological Effects
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has also been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The unique structure of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A makes it a valuable tool for investigating a variety of biological processes. Its ability to inhibit the activity of specific enzymes and receptors can provide insight into the mechanisms of action of these molecules. However, like all compounds, 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has limitations. Its potential toxicity and side effects must be carefully considered when designing experiments. Additionally, its synthesis can be complex and time-consuming, making it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research involving 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase could make it a valuable tool in the treatment of these conditions. Additionally, further research into its interactions with the sigma-1 receptor could provide insight into its potential as a pain medication. Finally, the development of new synthesis methods for 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A could make it more readily available for scientific research.
合成法
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-bromobiphenyl, which is then reacted with phenylacetylene to form 1-(biphenyl-4-yl)-1-phenylpent-3-yn-1-ol. This intermediate is then reacted with pyrrolidine to form 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A.
科学的研究の応用
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in a variety of biological processes, including pain perception and neuroprotection.
特性
分子式 |
C27H27NO |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
1-phenyl-1-(4-phenylphenyl)-5-pyrrolidin-1-ylpent-3-yn-1-ol |
InChI |
InChI=1S/C27H27NO/c29-27(25-13-5-2-6-14-25,19-7-8-20-28-21-9-10-22-28)26-17-15-24(16-18-26)23-11-3-1-4-12-23/h1-6,11-18,29H,9-10,19-22H2 |
InChIキー |
MWUYMBBXAJPPHW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
正規SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)


![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286546.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)